molecular formula C20H23N3O3 B2511258 6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309572-78-7

6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one

カタログ番号 B2511258
CAS番号: 2309572-78-7
分子量: 353.422
InChIキー: BETOASNAYZXYBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as CPI-455 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

作用機序

The mechanism of action of CPI-455 involves the inhibition of the PDE1 enzyme, which hydrolyzes cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE1 by CPI-455 leads to an increase in intracellular cAMP levels, which activates the cAMP/PKA signaling pathway. Activation of this pathway has been shown to enhance LTP and improve cognitive function in animal models of Alzheimer's disease. In cancer cells, activation of the cAMP/PKA pathway leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects, including the inhibition of PDE1, activation of the cAMP/PKA signaling pathway, enhancement of LTP, and induction of cell cycle arrest and apoptosis in cancer cells. In addition, CPI-455 has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

The advantages of using CPI-455 in lab experiments include its potency and selectivity as a PDE1 inhibitor, its ability to enhance LTP and improve cognitive function, and its potential applications in cancer research and drug discovery. The limitations of using CPI-455 in lab experiments include its low yield and purity, its potential toxicity, and the need for further optimization of its chemical structure for improved potency and selectivity.

将来の方向性

There are several future directions for research on CPI-455, including the development of new PDE1 inhibitors with improved potency and selectivity, the investigation of the role of PDE1 in other diseases such as Parkinson's disease and schizophrenia, and the exploration of the potential applications of CPI-455 in other fields such as cardiovascular disease and inflammation. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of CPI-455 on cognitive function and cancer cell growth.

合成法

The synthesis of CPI-455 involves the reaction of 4-(2-methoxybenzoyl)-1-piperidinylamine with 3-chloro-6-cyclopropylpyridazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of CPI-455 is typically around 50%, and the purity can be increased through recrystallization.

科学的研究の応用

CPI-455 has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPI-455 has been shown to be a potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme, which plays a key role in regulating intracellular signaling pathways. Inhibition of PDE1 by CPI-455 has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, CPI-455 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of CPI-455 in cancer cells is thought to involve the inhibition of PDE1 and subsequent activation of the cAMP/PKA signaling pathway, which leads to cell cycle arrest and apoptosis.
In drug discovery, CPI-455 has been used as a lead compound for the development of new PDE1 inhibitors with improved potency and selectivity. The structure-activity relationship (SAR) studies of CPI-455 have led to the identification of new chemical scaffolds that can be used for the development of novel PDE1 inhibitors.

特性

IUPAC Name

6-cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-5-3-2-4-16(18)20(25)22-12-10-15(11-13-22)23-19(24)9-8-17(21-23)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETOASNAYZXYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。